3,6-二氯-4-苯基嘧啶嗪

描述

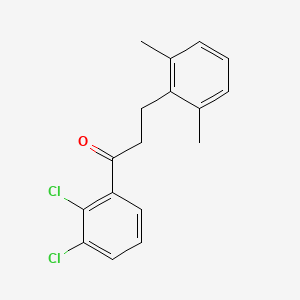

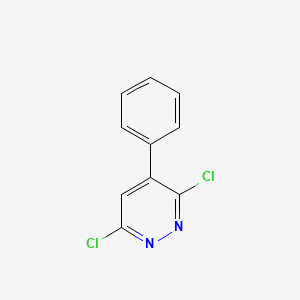

3,6-Dichloro-4-phenylpyridazine is a chemical compound with the molecular formula C10H6Cl2N2 . It is used as an intermediate in synthetic chemistry, especially in active pharmaceutical ingredients .

Synthesis Analysis

The synthesis of pyridazine derivatives, such as 3,6-Dichloro-4-phenylpyridazine, involves various methods. One common method is the Lewis acid-mediated inverse electron demand Diels-Alder reaction between 3-monosubstituted s-tetrazine and silyl enol ethers . Another approach involves Cu (II)-catalyzed aerobic 6-endo-trig cyclizations . More detailed synthesis methods can be found in the referenced literature .Molecular Structure Analysis

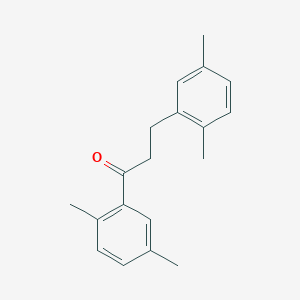

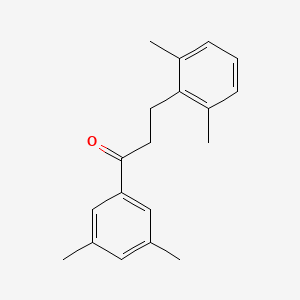

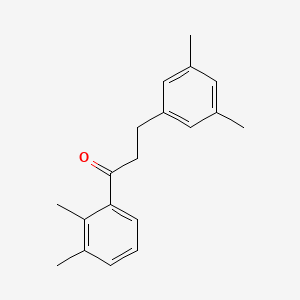

The molecular structure of 3,6-Dichloro-4-phenylpyridazine consists of a pyridazine ring, which is a six-membered ring with two nitrogen atoms, substituted with two chlorine atoms and a phenyl group . The average mass of the molecule is 225.074 Da .Physical And Chemical Properties Analysis

3,6-Dichloro-4-phenylpyridazine is an off-white to brownish crystalline powder . Its molecular weight is 225.08 . More specific physical and chemical properties such as melting point, boiling point, and solubility are not provided in the search results.科学研究应用

乙酰胆碱酯酶抑制剂

研究人员 Contreras 等人(2001 年)探索了嘧啶嗪类似物(包括与 3,6-二氯-4-苯基嘧啶嗪相似的化合物)作为乙酰胆碱酯酶 (AChE) 抑制剂的设计和合成。这些化合物在增强 AChE 抑制活性和选择性方面显示出前景,表明在治疗阿尔茨海默病等疾病中具有潜在应用 (Contreras 等人,2001)。

杀虫活性

Wu 等人(2012 年)基于嘧啶嗪骨架合成了系列 N-取代的 5-氯-6-苯基嘧啶嗪-3(2H)-酮衍生物。这些化合物表现出显着的杀虫活性,尤其对农业中的常见害虫小菜蛾 (Wu 等人,2012)。

无溶剂氟化催化剂

Marque 等人(2004 年)研究了在相转移催化下无溶剂氟化过程中使用 3-氯-6-苯基嘧啶嗪。该方法提高了氯氟交换的产率和选择性,展示了卤素交换反应的有效方法 (Marque 等人,2004)。

振动光谱分析

Prabavathi 等人(2015 年)对 3,6-二氯-4-甲基嘧啶嗪等分子进行了振动光谱分析,提供了对它们的分子结构和非线性光学 (NLO) 行为应用潜力的见解 (Prabavathi 等人,2015)。

有机金属化学

Prasad 等人(2010 年)对 3,6-双(2-吡啶基)-4-苯基嘧啶嗪与铂族金属配合物的研究揭示了配体结合模式,这对于开发具有催化和材料科学应用潜力的新型有机金属化合物至关重要 (Prasad 等人,2010)。

微生物活性

Chaudhari 等人(2007 年)探索了与嘧啶嗪骨架相关的各种三嗪衍生物的合成。对这些化合物进行了微生物活性测试,表明它们在开发新型抗菌剂中的潜在用途 (Chaudhari 等人,2007)。

安全和危害

The safety data sheet for a similar compound, 3,6-Dichloro-4-methylpyridazine, indicates that it may form combustible dust concentrations in air. It causes skin irritation, serious eye irritation, and may cause respiratory irritation. It is harmful if swallowed, in contact with skin, or if inhaled . Similar precautions should be taken when handling 3,6-Dichloro-4-phenylpyridazine.

作用机制

Target of Action

Pyridazine derivatives, to which this compound belongs, have been found to exhibit a wide range of pharmacological activities

Mode of Action

As a pyridazine derivative, it is likely to interact with its targets in a way that influences various biochemical processes . The exact nature of these interactions and the resulting changes would require further investigation.

Biochemical Pathways

Pyridazine derivatives have been associated with a broad spectrum of activities, suggesting that they may influence multiple pathways . The downstream effects of these pathway alterations would depend on the specific targets and mode of action of the compound.

Result of Action

Given the broad range of activities associated with pyridazine derivatives , the effects could potentially be diverse, depending on the specific targets and pathways involved.

属性

IUPAC Name |

3,6-dichloro-4-phenylpyridazine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H6Cl2N2/c11-9-6-8(10(12)14-13-9)7-4-2-1-3-5-7/h1-6H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QEANUHPTLLPFPA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC(=NN=C2Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H6Cl2N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

225.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3,6-Dichloro-4-phenylpyridazine | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。